molecular formula C21H20FN7O2 B12431309 N'-(7-Fluoro-1-(morpholinomethyl)pyrrolo[1,2-a]quinoxalin-4-yl)pyrazine-2-carbohydrazide

N'-(7-Fluoro-1-(morpholinomethyl)pyrrolo[1,2-a]quinoxalin-4-yl)pyrazine-2-carbohydrazide

Cat. No.: B12431309
M. Wt: 421.4 g/mol
InChI Key: BFKJTAVAPIFPPK-UHFFFAOYSA-N
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Description

N’-(7-Fluoro-1-(morpholinomethyl)pyrrolo[1,2-a]quinoxalin-4-yl)pyrazine-2-carbohydrazide is a complex organic compound that belongs to the class of pyrroloquinoxalines This compound is characterized by its unique structure, which includes a pyrrolo[1,2-a]quinoxaline core, a morpholinomethyl group, and a pyrazine-2-carbohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(7-Fluoro-1-(morpholinomethyl)pyrrolo[1,2-a]quinoxalin-4-yl)pyrazine-2-carbohydrazide typically involves multiple steps. One common approach starts with the preparation of the pyrrolo[1,2-a]quinoxaline core. This can be achieved through the cyclocondensation of 1-aryl derivatives of pyrrole with ortho-substituted aryl isocyanides in the presence of boron trifluoride etherate . The resulting intermediate is then subjected to further functionalization to introduce the morpholinomethyl group and the pyrazine-2-carbohydrazide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of specific solvents, catalysts, and temperature control to facilitate the desired transformations. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in sufficient quantities for research and development purposes.

Chemical Reactions Analysis

Types of Reactions

N’-(7-Fluoro-1-(morpholinomethyl)pyrrolo[1,2-a]quinoxalin-4-yl)pyrazine-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinoxaline derivatives, while reduction can lead to the formation of reduced pyrroloquinoxaline analogs.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N’-(7-Fluoro-1-(morpholinomethyl)pyrrolo[1,2-a]quinoxalin-4-yl)pyrazine-2-carbohydrazide involves its interaction with specific molecular targets within cells. It is believed to inhibit key enzymes or signaling pathways that are crucial for cancer cell proliferation and survival. The exact molecular targets and pathways may vary depending on the specific cancer type and cellular context.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolo[1,2-a]quinoxaline derivatives: These compounds share the core structure and exhibit similar biological activities.

    Pyrazine derivatives: Compounds with pyrazine moieties that have diverse biological properties.

Uniqueness

N’-(7-Fluoro-1-(morpholinomethyl)pyrrolo[1,2-a]quinoxalin-4-yl)pyrazine-2-carbohydrazide stands out due to its unique combination of functional groups, which contribute to its distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for research and development in medicinal chemistry.

Properties

Molecular Formula

C21H20FN7O2

Molecular Weight

421.4 g/mol

IUPAC Name

N'-[7-fluoro-1-(morpholin-4-ylmethyl)pyrrolo[1,2-a]quinoxalin-4-yl]pyrazine-2-carbohydrazide

InChI

InChI=1S/C21H20FN7O2/c22-14-1-3-18-16(11-14)25-20(26-27-21(30)17-12-23-5-6-24-17)19-4-2-15(29(18)19)13-28-7-9-31-10-8-28/h1-6,11-12H,7-10,13H2,(H,25,26)(H,27,30)

InChI Key

BFKJTAVAPIFPPK-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC2=CC=C3N2C4=C(C=C(C=C4)F)N=C3NNC(=O)C5=NC=CN=C5

Origin of Product

United States

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